![molecular formula C14H13N3O3S B2933310 N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421473-15-5](/img/structure/B2933310.png)

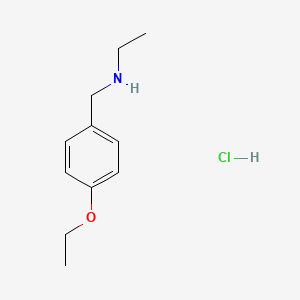

N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring . It also contains a benzo[c][1,2,5]thiadiazole group, which is a type of heterocyclic compound that has been used in various applications, including the development of photovoltaic materials .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through cross-coupling reactions . For example, the Stille reaction, which involves the coupling of organotin compounds with organic halides or triflates in the presence of a palladium catalyst, has been used to synthesize similar structures .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the furan ring and the benzo[c][1,2,5]thiadiazole group. For example, the furan ring is known to undergo reactions with electrophiles due to the electron-rich nature of the oxygen atom . The benzo[c][1,2,5]thiadiazole group could potentially act as an electron acceptor .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

A novel approach in the synthesis of heterocyclic compounds utilizing N-(benzo[d]thiazol-2-yl)-2-(3-(furan- 2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives has been explored, with these compounds being characterized by spectroscopic methods and evaluated for antibacterial and antifungal activities. The synthesized compounds exhibited noteworthy activities against both gram-positive and gram-negative bacteria as well as various fungi, showcasing their potential in antimicrobial applications (Patel, Patel, & Shah, 2015).

Electrophilic Substitution Reactions

Research on the synthesis and reactivity of related compounds, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole, has revealed insights into electrophilic substitution reactions, providing a pathway to novel derivatives with potential chemical and biological significance. These findings expand the understanding of the compound's reactivity and potential for further functionalization (Aleksandrov & El’chaninov, 2017).

Donor-Acceptor Approach in Polymer Chemistry

In the realm of polymer chemistry, furan and benzochalcogenodiazole-based monomers have been synthesized through a donor-acceptor approach, leading to the development of polymers with intriguing intramolecular charge transfer properties and multichromic behaviors. This research highlights the compound's utility in designing materials with specific electronic and optical properties, relevant for applications in electronics and sensing technologies (İçli-Özkut et al., 2013).

Antimicrobial and Anticancer Activities

Further studies have synthesized new series of derivatives that have been assayed for their nematicidal, antibacterial, and antifungal activities, showing potential as lead compounds for the development of new therapeutic agents. This highlights the compound's significance in medicinal chemistry, especially in the search for new treatments against infectious diseases and cancer (Reddy et al., 2010).

Wirkmechanismus

Mode of Action

The mode of action would depend on the specific biological target of the compound. Benzothiadiazole derivatives have been researched for use in photovoltaics or as fluorescent sensors .

Biochemical Pathways

Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been used in photovoltaics and as fluorescent sensors, suggesting they might interact with light-sensitive biochemical pathways .

Result of Action

The result of the compound’s action would depend on its mode of action and the biological system in which it is used. As mentioned, similar compounds have been used in photovoltaics and as fluorescent sensors .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c18-12(13-2-1-7-20-13)5-6-15-14(19)9-3-4-10-11(8-9)17-21-16-10/h1-4,7-8,12,18H,5-6H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDLHUCPZIHYAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CCNC(=O)C2=CC3=NSN=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![3-Cyclohexyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B2933229.png)

![[2-(Benzylsulfanyl)phenyl]methanol](/img/structure/B2933230.png)

![3-[2-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2933231.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2933233.png)

![2-(2,5-dimethylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2933242.png)

![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2933245.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933246.png)

![3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide](/img/structure/B2933250.png)